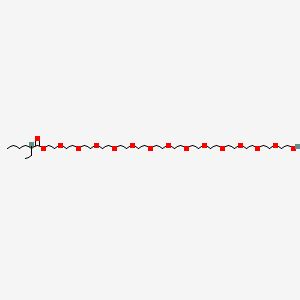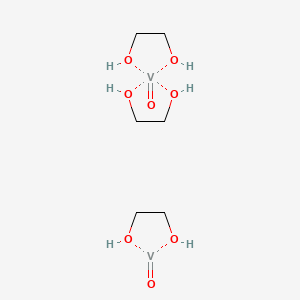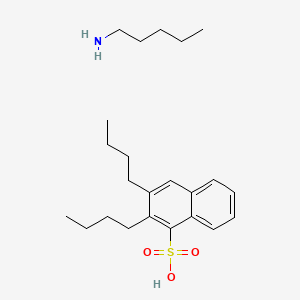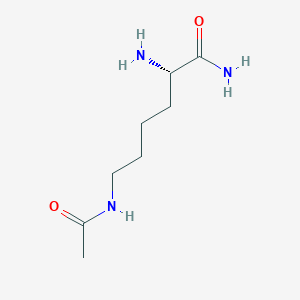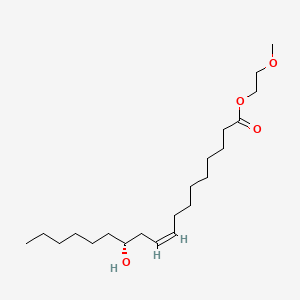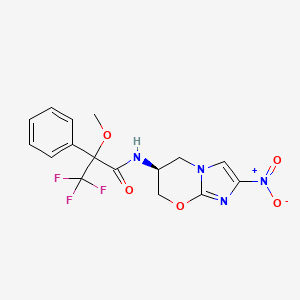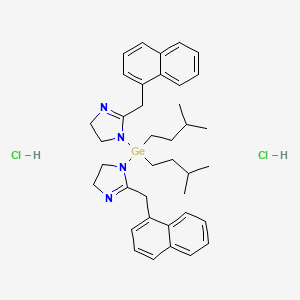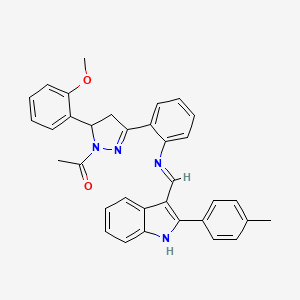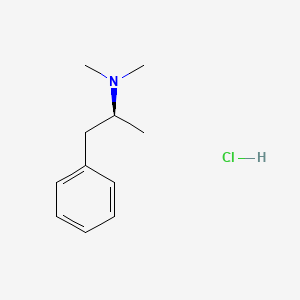
Thiocyanic acid, 3-bromoallyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiocyanic acid, 3-bromoallyl ester is an organic compound that belongs to the class of thiocyanates Thiocyanates are esters or salts of thiocyanic acid, which have the general structure R−S−C≡N, where R stands for an organic group This compound is characterized by the presence of a thiocyanate group (−SCN) attached to a 3-bromoallyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 3-bromoallyl ester can be achieved through several methods. One common approach involves the reaction of 3-bromoallyl alcohol with thiocyanic acid in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the thiocyanate group being introduced via nucleophilic substitution.
Another method involves the use of electrophilic thiocyanation reagents, which can introduce the thiocyanate group into the 3-bromoallyl substrate. This method often requires the use of oxidizing agents to facilitate the reaction.
Industrial Production Methods
Industrial production of thiocyanic acid esters, including the 3-bromoallyl ester, often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Thiocyanic acid, 3-bromoallyl ester undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: The bromine atom in the 3-bromoallyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and various substituted thiocyanates.
Wissenschaftliche Forschungsanwendungen
Thiocyanic acid, 3-bromoallyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of thiocyanic acid, 3-bromoallyl ester involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution and addition reactions. The bromine atom in the 3-bromoallyl group can also undergo nucleophilic substitution, leading to the formation of various derivatives. These interactions can affect biological pathways and molecular targets, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiocyanic acid, ethyl ester
- Thiocyanic acid, octyl ester
- Thiocyanic acid, phenyl ester
Uniqueness
Thiocyanic acid, 3-bromoallyl ester is unique due to the presence of the 3-bromoallyl group, which imparts distinct chemical reactivity and potential applications. The bromine atom allows for further functionalization, making this compound a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
102367-27-1 |
|---|---|
Molekularformel |
C4H4BrNS |
Molekulargewicht |
178.05 g/mol |
IUPAC-Name |
[(E)-3-bromoprop-2-enyl] thiocyanate |
InChI |
InChI=1S/C4H4BrNS/c5-2-1-3-7-4-6/h1-2H,3H2/b2-1+ |
InChI-Schlüssel |
FKXFKGRLGSKMOZ-OWOJBTEDSA-N |
Isomerische SMILES |
C(/C=C/Br)SC#N |
Kanonische SMILES |
C(C=CBr)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


